N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide
Description
Properties
IUPAC Name |
N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-3-14(21)17-8-7-13-10-22-16-18-15(19-20(13)16)12-6-4-5-11(2)9-12/h4-6,9-10H,3,7-8H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKWMPIFDHQEHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1=CSC2=NC(=NN12)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide typically involves multiple steps, starting with the preparation of the thiazole and triazole intermediates One common method involves the cyclization of thioamide with appropriate reagents to form the thiazole ring
The final step involves the coupling of the thiazole-triazole intermediate with propionyl chloride under basic conditions to form the propionamide derivative. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Thiazole-Oxadiazole Propanamides
A structurally related class includes 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides (). These compounds share the thiazole moiety but replace the triazole ring with an oxadiazole-sulfanyl group. Key differences include:
Pyrroloquinoline Propionamide Derivatives
The compound N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide (CAS 898435-23-9, ) shares the propionamide functional group but features a pyrroloquinoline core instead of a thiazolo-triazole system. Differences include:
- Synthetic Complexity: Pyrroloquinoline synthesis often involves cyclization of polycyclic precursors, whereas thiazolo-triazole systems rely on stepwise heterocycle assembly .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Core Structure | Key Substituents | Synthesis Highlights |
|---|---|---|---|
| N-(2-(2-(m-Tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide | Thiazolo-triazole | m-Tolyl, propionamide | LiH/DMF coupling, hydrazine intermediates |
| 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-... | Thiazole-oxadiazole | Sulfanyl, substituted phenyl | CS2/KOH cyclization, Na2CO3 sulfanylation |
| N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide | Pyrroloquinoline | Propionamide, tetrahydroquinoline | Cyclocondensation, polycyclic precursors |
Research Findings and Implications
- Thiazolo-triazole vs. Oxadiazole : The triazole ring in the target compound enhances π-π stacking interactions in biological targets compared to oxadiazole derivatives, which may improve binding affinity in enzyme inhibition assays .
- Propionamide Role: The propionamide chain in all compared compounds serves as a hydrogen-bond donor/acceptor, critical for interactions with hydrophilic pockets in target proteins .
Biological Activity
N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide is a complex heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Structure and Synthesis
The compound consists of a thiazole ring fused with a triazole ring, along with an m-tolyl substituent. The synthesis typically involves multi-step organic reactions starting from readily available precursors. Key steps include the formation of the thiazole and triazole rings through cyclization reactions.
Synthetic Route Overview:
- Formation of Thiazole Ring: Cyclization of thioamide with α-haloketone.
- Formation of Triazole Ring: Cyclization of hydrazine derivatives with carboxylic acids or esters.
- Final Coupling: Reaction with propionamide to yield the final product.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives of thiazoles and triazoles have shown effectiveness against various bacterial and fungal strains, often demonstrating minimal inhibitory concentrations (MICs) in the low μg/mL range .
Anticancer Activity
The compound has been studied for its anticancer potential. In vitro assays reveal that it can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Notably, compounds in this class have been shown to modulate key signaling pathways associated with cancer progression .
Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This action is believed to occur through the inhibition of the NF-kB signaling pathway and reduction of endoplasmic reticulum (ER) stress .
The biological activity of this compound can be attributed to several biochemical interactions:
- Inhibition of Nitric Oxide Production: Reduces inflammation by limiting nitric oxide synthase activity.
- Modulation of Cytokine Levels: Decreases levels of inflammatory cytokines which are pivotal in chronic inflammatory diseases.
- Apoptosis Induction: Triggers programmed cell death in cancer cells via intrinsic pathways.
Case Studies
-
Antimicrobial Efficacy:
A study demonstrated that derivatives containing the thiazolo-triazole structure displayed potent antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 5 to 25 μg/mL. -
Cancer Cell Line Studies:
In vitro testing on breast cancer cell lines showed that treatment with this compound resulted in a significant decrease in cell viability (IC50 = 15 μM), indicating its potential as a therapeutic agent in oncology. -
Inflammation Models:
In models of induced inflammation, administration of this compound led to a marked reduction in edema and inflammatory markers compared to control groups, suggesting its utility in treating inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
